

Application Notes: Protocol for Bromocresol Purple Albumin Binding Assay

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Compound of Interest

Compound Name: Bromocresol purple (sodium salt)

Cat. No.: B10822990

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Albumin, the most abundant plasma protein in humans, is a crucial biomarker for assessing nutritional status, liver function, and kidney health.[1][2][3] It plays vital physiological roles, including the maintenance of colloid osmotic pressure and the transport of various endogenous and exogenous substances such as fatty acids, hormones, bilirubin, and drugs.[1][2][3] The Bromocresol Purple (BCP) albumin binding assay is a widely used photometric method for the quantitative determination of albumin in biological samples like serum, plasma, and urine.[1][2][4] This method is favored for its simplicity, speed, cost-effectiveness, and potential for automation.[5]

The principle of the BCP assay is based on the specific binding of the anionic dye, Bromocresol purple, to albumin in a buffered solution.[6][7] This binding results in the formation of a colored complex, causing a shift in the absorption spectrum of the dye.[7][8] The intensity of the color produced is directly proportional to the albumin concentration in the sample and is measured spectrophotometrically at a wavelength of approximately 610 nm.[1][2]

Advantages of the BCP Method

The BCP method is considered more specific for albumin compared to the Bromocresol Green (BCG) method, as it shows less interference from other plasma proteins, such as globulins.[9]

[10] This specificity makes it particularly valuable in clinical diagnostics and research for accurate albumin measurement.

Experimental Protocols

This section provides detailed methodologies for performing the BCP albumin binding assay using both a 96-well plate format for high-throughput screening and a standard cuvette-based spectrophotometric method.

Materials and Reagents

- Bromocresol Purple (BCP) Reagent (e.g., 0.08 mmol/L BCP in 100 mmol/L acetate buffer, pH 5.3, with a surfactant)[6]
- Albumin Standard (e.g., 5 g/dL Bovine Serum Albumin - BSA)[1]
- Ultrapure water
- Samples (serum, plasma, or other biological preparations)
- 96-well clear, flat-bottom microplates
- Spectrophotometer or microplate reader capable of measuring absorbance at 610 nm
- Cuvettes (for spectrophotometer)
- Pipettes and tips
- Test tubes

Reagent Preparation

- BCP Working Reagent: The BCP reagent is often supplied ready-to-use.[6] If not, prepare a solution containing BCP, a suitable buffer (e.g., acetate buffer), and a surfactant. The final pH should be acidic to facilitate the specific binding of BCP to albumin.
- Albumin Standards: Prepare a series of albumin standards by diluting a stock solution (e.g., 5 g/dL) with ultrapure water. A typical standard curve can range from 0.3 g/dL to 5 g/dL.[2][3]
[4] A blank (0 g/dL albumin) should also be prepared using only the diluent.

Table 1: Preparation of Albumin Standards

Standard	Concentration (g/dL)	Volume of 5 g/dL Stock (μL)	Volume of Ultrapure Water (μL)
1	5.0	100	0
2	2.5	50	50
3	1.25	25	75
4	0.625	12.5	87.5
5	0.3125	6.25	93.75
Blank	0	0	100

Note: The volumes can be scaled as needed. Diluted standards can be stored at -20°C for future use.[\[1\]](#)

Sample Preparation

- Serum or plasma samples should be used. It is recommended to use non-hemolyzed samples.[\[6\]](#)
- For serum and plasma, a 2-fold dilution with ultrapure water is often recommended.[\[1\]](#)
- If the albumin concentration in a sample is expected to be higher than the highest standard, dilute the sample further with ultrapure water and apply the dilution factor in the final calculation.[\[1\]](#)[\[6\]](#)

Assay Procedure: 96-Well Plate Method

- Add Standards and Samples: To appropriate wells of a 96-well plate, add 20 μL of each diluted standard, blank, and diluted sample.[\[1\]](#)
- Add BCP Reagent: Add 200 μL of the BCP working reagent to each well.
- Mix: Tap the plate gently to ensure thorough mixing. Avoid introducing bubbles.

- Incubate: Incubate the plate for 5 minutes at room temperature.[1][3][4]
- Measure Absorbance: Read the absorbance at 610 nm using a microplate reader. The acceptable wavelength range is typically 590-630 nm.[1]

Assay Procedure: Cuvette Method

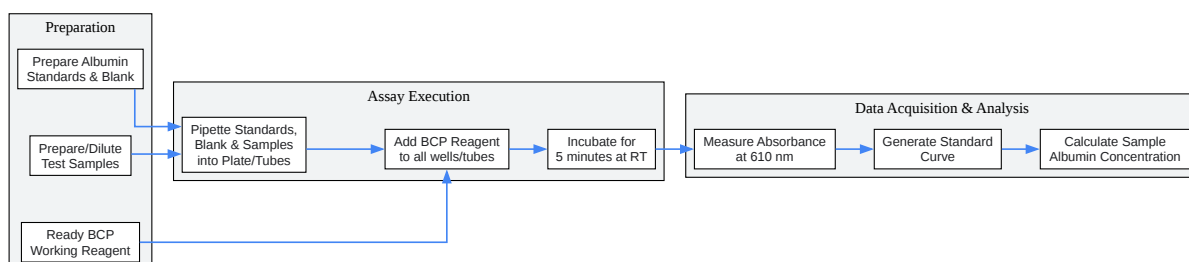
- Pipette Standards and Samples: In separate, labeled test tubes, add 60 μ L of each diluted standard, blank, and diluted sample.[1]
- Add BCP Reagent: Add 1,000 μ L (1 mL) of the BCP working reagent to each tube.
- Mix: Mix the contents of each tube gently.
- Incubate: Incubate the tubes for 5 minutes at room temperature.[1]
- Transfer and Measure: Transfer the reaction mixture to a cuvette and measure the absorbance at 610 nm using a spectrophotometer.

Data Analysis

- Blank Correction: Subtract the absorbance of the blank from the absorbance of all standards and samples.
- Standard Curve: Plot the blank-corrected absorbance values of the standards against their corresponding concentrations (g/dL).
- Determine Sample Concentration: Use the standard curve to determine the albumin concentration in the samples. If samples were diluted, multiply the result by the dilution factor to obtain the final concentration.

Visualizations

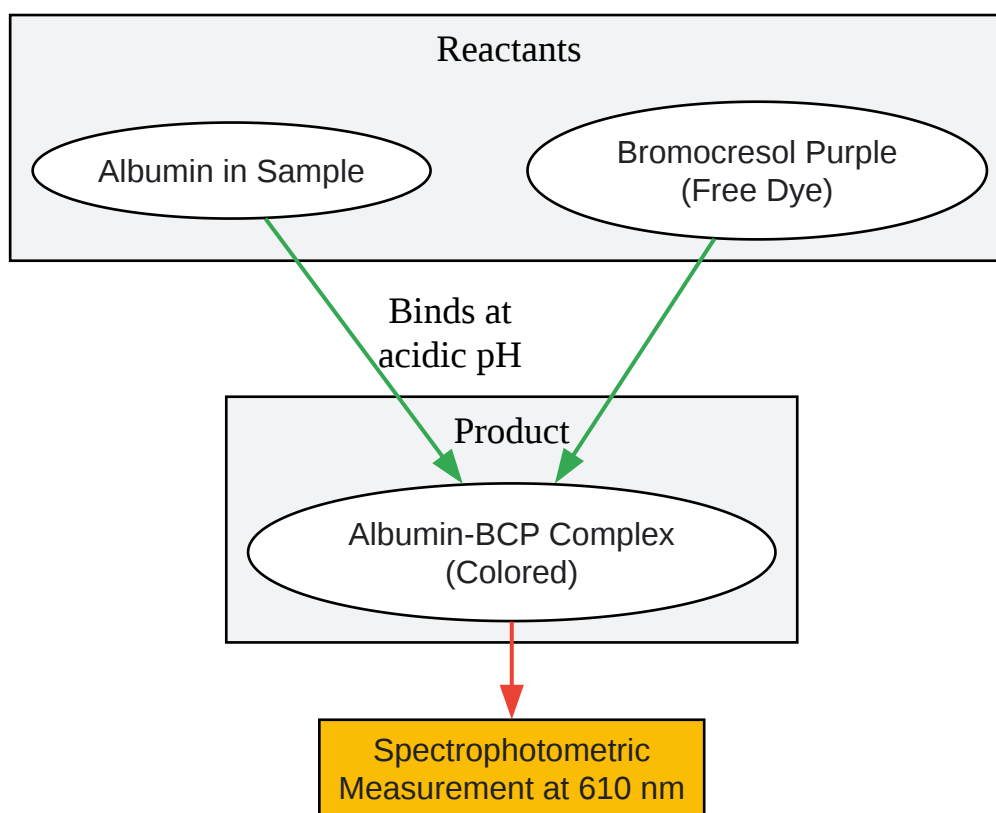
Experimental Workflow



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Caption: Workflow for the Bromocresol Purple Albumin Binding Assay.

Principle of BCP-Albumin Binding



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Caption: Principle of colorimetric detection in the BCP assay.

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